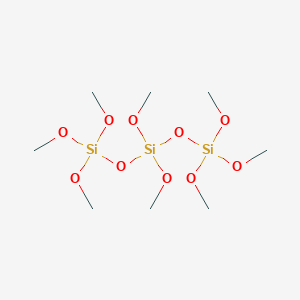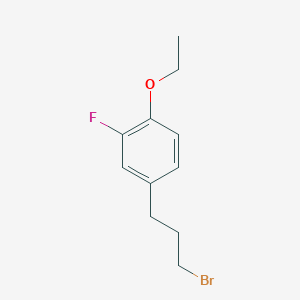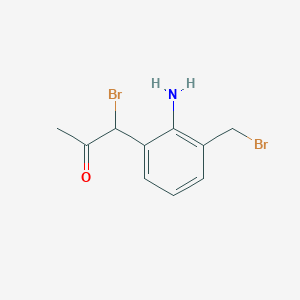
1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is an organic compound characterized by the presence of both amino and bromomethyl groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 1-(2-Amino-3-(chloromethyl)phenyl)-1-chloropropan-2-one
- 1-(2-Amino-3-(fluoromethyl)phenyl)-1-fluoropropan-2-one
Comparison: Compared to its analogs, 1-(2-Amino-3-(bromomethyl)phenyl)-1-bromopropan-2-one is unique due to the presence of bromine atoms, which confer distinct reactivity and properties. Bromine is larger and more polarizable than chlorine or fluorine, which can influence the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C10H11Br2NO |
|---|---|
Poids moléculaire |
321.01 g/mol |
Nom IUPAC |
1-[2-amino-3-(bromomethyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c1-6(14)9(12)8-4-2-3-7(5-11)10(8)13/h2-4,9H,5,13H2,1H3 |
Clé InChI |
XPXRKPVBUGGRKL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=CC=CC(=C1N)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


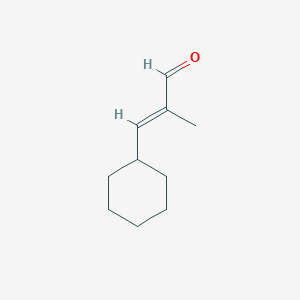
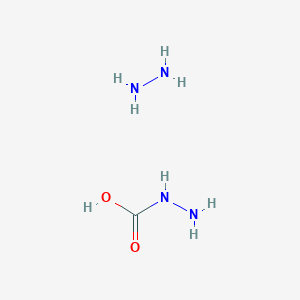

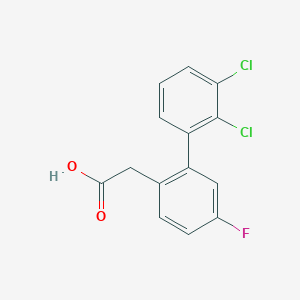
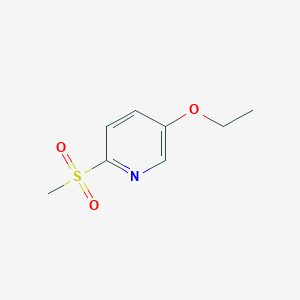

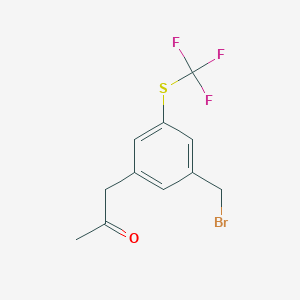
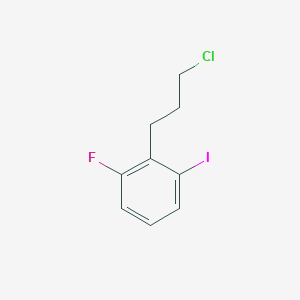
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
